molecular formula C16H36FN B042501 Tetrabutylammonium fluoride CAS No. 429-41-4

Tetrabutylammonium fluoride

Cat. No. B042501
Key on ui cas rn: 429-41-4
M. Wt: 261.46 g/mol
InChI Key: FPGGTKZVZWFYPV-UHFFFAOYSA-M
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Patent
US04614614

Procedure details

A solution of dehydrated tetra-n-butylammonium fluoride in tetrahydrofuran, which is prepared from tetra-n-butylammonium fluoride trihydrate by drying at 55°-60°/0.1 mm and dissolving in 40 ml of tetrahydrofuran, is added dropwise at 0° to a solution of 1.426 g (3.38 mmol) of N-p-methoxybenzyl-N-tert.-butylsulphonylmethyl-2-(S)-bromo-3-hydroxypropionic acid amide in 6 ml of tetrahydrofuran. Activated molecular sieve (4 Å) is added to the reaction mixture and the whole is stirred for 2 hours at 0°. The molecular sieve is filtered off and washed with methylene chloride; 600 ml of ether and 75 ml of buffer solution having a pH of 8 are added to the combined filtrates. After drying over sodium sulphate and concentration by evaporation in vacuo, the crude product is obtained which is purified by chromatography over 50 g of silica gel using toluene:ethyl acetate (4:1) and (2:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-p-methoxybenzyl-N-tert.-butylsulphonylmethyl-2-(S)-bromo-3-hydroxypropionic acid amide
Quantity
1.426 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.[F-:4].[CH2:5]([N+:9]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH3:8].COC1C=CC(CN(CS(C(C)(C)C)(=O)=O)C(=O)[C@@H](Br)CO)=CC=1>O1CCCC1>[F-:4].[CH2:18]([N+:9]([CH2:5][CH2:6][CH2:7][CH3:8])([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:14][CH2:15][CH2:16][CH3:17])[CH2:19][CH2:20][CH3:21] |f:0.1.2.3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N-p-methoxybenzyl-N-tert.-butylsulphonylmethyl-2-(S)-bromo-3-hydroxypropionic acid amide
Quantity
1.426 g
Type
reactant
Smiles
COC1=CC=C(CN(C([C@H](CO)Br)=O)CS(=O)(=O)C(C)(C)C)C=C1
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the whole is stirred for 2 hours at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by drying at 55°-60°/0.1 mm
DISSOLUTION
Type
DISSOLUTION
Details
dissolving in 40 ml of tetrahydrofuran
ADDITION
Type
ADDITION
Details
Activated molecular sieve (4 Å) is added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
The molecular sieve is filtered off
WASH
Type
WASH
Details
washed with methylene chloride
ADDITION
Type
ADDITION
Details
are added to the combined filtrates
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate and concentration by evaporation in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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